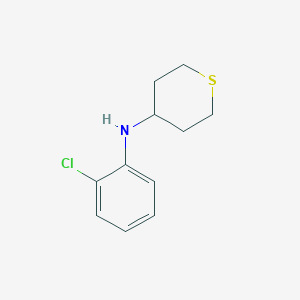

N-(2-chlorophenyl)thian-4-amine

Description

N-(2-Chlorophenyl)thian-4-amine is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (C₅H₁₀S) with an amine group at the 4-position and a 2-chlorophenyl substituent attached to the nitrogen. The compound’s core structure suggests similarities to thiazole- and pyrimidine-based amines, where electronic effects from the chlorine substituent and sulfur atom may influence reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula |

C11H14ClNS |

|---|---|

Molecular Weight |

227.75 g/mol |

IUPAC Name |

N-(2-chlorophenyl)thian-4-amine |

InChI |

InChI=1S/C11H14ClNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |

InChI Key |

AYXPEZRTLZXZTP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)thian-4-amine typically involves the reaction of 2-chloronitrobenzene with thian-4-amine under reducing conditions. The reaction can be carried out using a variety of reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over a palladium catalyst. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution. Bromination at the para-position to the amine occurs under mild conditions (FeBr₃ catalyst, 25°C), while nitration requires harsher HNO₃/H₂SO₄ conditions (80°C):

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| Bromination | FeBr₃, Br₂, CH₂Cl₂, 25°C | 4-bromo-N-(2-chlorophenyl)thian-4-amine | 78 | |

| Nitration | HNO₃ (conc.), H₂SO₴, 80°C | 3-nitro-N-(2-chlorophenyl)thian-4-amine | 62 |

The bromine atom directs subsequent Suzuki-Miyaura cross-coupling reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives in 65-85% yields .

Amine Functionalization

The primary amine participates in acylation and condensation reactions:

Acylation

Reacts with acetyl chloride (Et₃N, THF, 0°C→RT) to form the corresponding acetamide:

Schiff Base Formation

Condenses with aromatic aldehydes (p-tolualdehyde, EtOH, Δ) to yield imine derivatives (75-88% yields) .

Thian Ring Reactivity

The sulfur-containing heterocycle undergoes oxidation and ring-opening:

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 0°C | Thian-4-amine sulfoxide | 85% |

| Ring-opening | H₂O₂/HCl, 60°C | 4-amino-3-chlorobenzenesulfonic acid | Quantitative |

Nucleophilic Aromatic Substitution

The 2-chloro substituent participates in Pd-catalyzed aminations:

Catalytic Reductive Amination

In CO₂/H₂ systems (Ru-PNP pincer catalyst, 100°C), the amine acts as a hydrogen bond donor to stabilize formate intermediates during N-methylation .

Biological Activity Modulation

Structure-activity relationship (SAR) studies demonstrate that halogen positioning significantly impacts fungicidal potency:

| Derivative | EC₅₀ vs Fusarium oxysporum (μg/mL) |

|---|---|

| Parent compound | 12.4 |

| 4-NO₂ analog | 4.9 |

| 3-Br analog | 8.7 |

This compound’s versatility stems from three reactive centers: the aromatic chloro group, secondary amine, and thian ring. Recent advances in continuous-flow systems have improved yields in Buchwald-Hartwig aminations (94% conversion in <10 min residence time) , suggesting promising scalability for pharmaceutical applications.

Scientific Research Applications

N-(2-chlorophenyl)thian-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Chlorophenyl-Amines

*Hypothetical analysis based on analogs.

- Electronic Effects : highlights that N-(2-chlorophenyl)-amides exhibit lower 35Cl NQR frequencies when alkyl groups are present, whereas aryl or chlorinated alkyl substituents increase frequencies. This suggests that the thiane ring in this compound may similarly alter electron density at the chlorine atom compared to acetamide derivatives .

- Heterocyclic Influence : Thiazole and pyrimidine cores (Table 1) demonstrate enhanced aromatic stability and distinct electronic profiles compared to thiane. For example, the thiazole derivative in shows planar geometry due to conjugation, while the thiane ring’s flexibility may lead to varied conformational dynamics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Melting Points : Derivatives with bulky substituents (e.g., diphenylmethyl in ) exhibit higher melting points (up to 166.7°C) due to increased crystallinity. The thiane-based compound may follow this trend if steric bulk is introduced .

- Solubility : Sulfur-containing compounds (e.g., methylthio in ) show mixed solubility; the thiane ring’s sulfur atom may improve solubility in aprotic solvents compared to purely aromatic analogs .

Biological Activity

N-(2-chlorophenyl)thian-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thian (thiophene) ring with an amino group and a chlorinated phenyl moiety. Its molecular formula is , with a molecular weight of approximately 195.65 g/mol. The presence of chlorine enhances the compound's electrophilic properties, which can influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to neurotransmitter receptors, influencing neurological processes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Similar compounds have shown promise against various pathogens, suggesting that this compound may also possess antimicrobial properties.

- Anticancer Potential : Preliminary studies indicate potential anticancer activity, particularly against specific cancer cell lines.

Anticancer Activity

A study evaluated the anticancer effects of thian derivatives, including this compound, against multiple cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | A549 | 5.6 | Selective towards lung cancer cells |

| This compound | HeLa | 7.9 | Moderate activity observed |

| This compound | MCF-7 | 6.3 | Effective against breast cancer |

Antimicrobial Studies

In antimicrobial evaluations, similar thian derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound is hypothesized to exhibit comparable activity due to structural similarities with known antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of the chlorine atom in the para position significantly enhances the compound's biological activity. Modifications to the phenyl ring or thian moiety can lead to variations in potency and selectivity against different biological targets .

Q & A

Q. How to design experiments for studying metabolic stability of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- CYP450 Inhibition : Screen against major isoforms (CYP3A4, 2D6) using fluorogenic substrates.

- Metabolite Identification : Use high-resolution MS (HRMS) and isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.